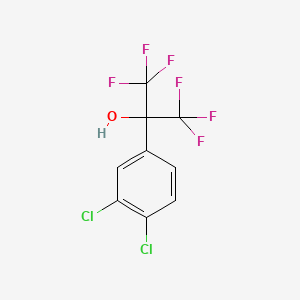

2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Beschreibung

Historical Context and Discovery

The development of 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol emerged from the broader research into fluorinated alcohols that gained momentum in the latter half of the 20th century. The foundational work on hexafluoroisopropanol, first described in systematic preparations, established the chemical framework for understanding highly fluorinated alcohol systems. These early investigations demonstrated that the incorporation of multiple fluorine atoms into alcohol structures could dramatically alter their physical and chemical properties compared to their non-fluorinated analogs.

The specific compound this compound represents an evolution of this research, combining the unique properties of hexafluoroisopropanol with dichlorophenyl substitution. This molecular architecture was designed to leverage the enhanced acidity and hydrogen-bonding capabilities of fluorinated alcohols while introducing additional electronic effects through halogenated aromatic substitution. The compound's development reflects the ongoing pursuit of specialized fluorinated materials with tailored properties for specific chemical applications.

The synthesis and characterization of this compound builds upon decades of research into fluorinated organic molecules, particularly those incorporating multiple halogen substituents. The strategic placement of chlorine atoms at the 3,4-positions of the phenyl ring, combined with the hexafluoropropanol backbone, creates a molecular system with distinctive electronic and steric properties that distinguish it from simpler fluorinated alcohols.

Significance in Fluorinated Alcohol Research

This compound occupies a significant position within the broader landscape of fluorinated alcohol research due to its unique combination of structural features. The compound exemplifies the sophisticated molecular design principles that have emerged in fluorinated chemistry, where multiple halogen substituents are strategically incorporated to achieve specific property profiles.

The significance of this compound extends beyond its individual properties to its role as a representative example of advanced fluorinated alcohol design. Research has demonstrated that fluorinated alcohols possess exceptional hydrogen-bonding capabilities, with the electron-withdrawing effects of fluorine atoms significantly enhancing the acidity of the hydroxyl group. In the case of this compound, these effects are further modulated by the dichlorophenyl substituent, creating a complex electronic environment that influences both reactivity and stability.

The compound's hydrophobic properties, arising from the trifluoromethyl groups, represent a key aspect of its significance in fluorinated alcohol research. These properties enable unique solubility characteristics that distinguish it from conventional alcohols and make it valuable for applications requiring specific solvation environments. The hydrophobic nature, combined with the polar hydroxyl functionality, creates an amphiphilic molecular system with potential applications in specialized chemical processes.

Furthermore, this compound contributes to the understanding of structure-activity relationships in fluorinated systems. The presence of both electron-withdrawing fluorine atoms and chlorine substituents creates multiple sites for electronic interaction, making it a valuable model compound for studying the cumulative effects of halogen substitution on molecular behavior. This makes it particularly relevant for research aimed at developing new fluorinated materials with enhanced biological activity and chemical stability.

Chemical Properties and Structural Data

Structural Features and Electronic Properties

| Structural Element | Characteristic | Significance |

|---|---|---|

| Hexafluoropropanol backbone | Highly electronegative fluorine substitution | Enhanced acidity and hydrogen-bonding capability |

| 3,4-Dichlorophenyl group | Electron-withdrawing halogen substituents | Modulation of electronic properties and stability |

| Tertiary alcohol center | Quaternary carbon bearing hydroxyl group | Steric hindrance and unique reactivity profile |

| Trifluoromethyl groups | Hydrophobic fluorinated substituents | Enhanced lipophilicity and chemical resistance |

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2F6O/c10-5-2-1-4(3-6(5)11)7(18,8(12,13)14)9(15,16)17/h1-3,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCWOKZXPBZZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2070180 | |

| Record name | 3,4-Dichloro-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65072-48-2 | |

| Record name | 3,4-Dichloro-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65072-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 3,4-dichloro-alpha,alpha-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065072482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 3,4-dichloro-.alpha.,.alpha.-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dichloro-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis via Hexafluoroisopropanol

One prominent method for synthesizing 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves using hexafluoroisopropanol as a solvent in a multi-component reaction. This method capitalizes on the solvent's ability to stabilize reactive intermediates and facilitate the formation of the desired product through hydrogen bonding interactions.

- Reagents: 3,4-Dichlorobenzaldehyde, hexafluoroacetone (as a precursor to HFIP), and other nucleophiles.

- Conditions: The reaction is typically carried out under mild conditions to avoid decomposition of sensitive intermediates.

Table 1: Reaction Conditions for Synthesis

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 3,4-Dichlorobenzaldehyde | Electrophile |

| 2 | Hexafluoroacetone | Source of HFIP |

| 3 | Mild heating (50-70°C) | Promote reaction |

| 4 | Stirring for 12 hours | Ensure complete reaction |

Multicomponent Reactions

Another effective approach is the use of multicomponent reactions (MCRs), which allow for the simultaneous formation of multiple bonds in a single step. This method is particularly advantageous for synthesizing complex molecules like this compound.

- Efficiency: MCRs reduce the number of purification steps required.

- Yield: High yields can be achieved due to the direct formation of the target compound.

Table 2: Multicomponent Reaction Overview

| Component | Role |

|---|---|

| Aldehyde | Provides carbon framework |

| Nucleophile | Attacks electrophilic center |

| HFIP | Solvent and stabilizer |

Research Findings

Recent studies have highlighted the advantages of using HFIP in various synthetic pathways:

Enhanced Reactivity: HFIP has been shown to increase the reactivity of electrophiles and nucleophiles due to its polar protic nature.

Selectivity: The use of HFIP allows for better regioselectivity in reactions involving multiple potential sites for reaction.

Example Study:

In a study published in The Journal of Organic Chemistry, researchers demonstrated that using HFIP in the synthesis of triazoles resulted in higher yields compared to traditional solvents. This finding underscores the solvent's capability to stabilize transition states and intermediates effectively.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structural features to 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exhibit potent anticancer properties. For instance:

- Mechanism of Action : The compound may act by inhibiting specific protein targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of dichlorophenyl compounds can selectively target cancer cells while sparing normal cells .

- Case Study : A study highlighted the synthesis of various dichlorophenyl derivatives that demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .

Neuroprotective Effects

The compound has potential neuroprotective effects due to its ability to modulate calcium signaling pathways:

- Targeting Neuronal Calcium Sensors : Research has indicated that similar compounds can bind to neuronal calcium sensors like DREAM (Downstream Regulatory Element Antagonist Modulator), which plays a role in calcium homeostasis and neuroprotection .

- Case Study : In vitro studies showed that certain derivatives could enhance neuronal survival under stress conditions by stabilizing calcium levels within cells .

Herbicide Development

Compounds related to this compound are being explored as potential herbicides:

- Mechanism : These compounds can inhibit photosynthesis in target plants. For example, DCMU (a related compound) is well-known for its herbicidal properties by blocking electron transport in chloroplasts .

- Case Study : The development of new herbicides based on fluorinated phenolic structures has shown promise in controlling weed populations while minimizing environmental impact due to their targeted action .

Fluorinated Polymers

The unique fluorinated structure of this compound makes it an interesting candidate for the development of advanced materials:

- Properties : Fluorinated compounds are known for their chemical stability and resistance to solvents and heat. This makes them suitable for applications in coatings and sealants.

- Case Study : Research into polymer blends incorporating fluorinated compounds has demonstrated enhanced thermal stability and hydrophobic properties compared to non-fluorinated counterparts .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The dichlorophenyl group can interact with aromatic residues in proteins, while the hexafluoropropanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Phenyl Ring

A. 2-(4-Hydroxyphenyl)- and 2-(2-Hydroxyphenyl)-hexafluoropropan-2-ol

- Structural difference : Hydroxyl groups replace chlorine atoms at the para or ortho positions.

- Impact :

- Increased solubility in aqueous media due to hydrogen bonding .

- Reduced electrophilicity compared to the dichloro derivative, altering reactivity in substitution reactions.

- Microwave-assisted synthesis improves yields (e.g., 2-(4-hydroxyphenyl) analog synthesized with KOH catalysis under microwave radiation) .

B. 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 2402-72-4)

C. 1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol (CAS 785-98-8)

A. PDE4 Inhibitors

- Example : 2-{4-[1-(3,4-Bis-difluoromethoxy-phenyl)-2-(3-methyl-1-oxy-pyridin-4-yl)-ethyl]-phenyl}-hexafluoropropan-2-ol.

- Comparison : The dichloro derivative’s electronic profile may enhance target binding affinity compared to simpler analogs.

B. Antipsychotic Candidates

- Example: 2-{4-[butyl(3-chloro-4,5-dimethoxybenzyl)amino]phenyl}-hexafluoropropan-2-ol.

- Role : The HFIP group stabilizes interactions with hydrophobic protein pockets, a feature shared with the dichloro compound .

Physicochemical and Environmental Properties

Table 1: Comparative Data for Key Analogs

Biologische Aktivität

2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, commonly referred to as HFIP (hexafluoroisopropanol), is a fluorinated alcohol with significant implications in various biological and chemical applications. This compound has garnered attention due to its unique structural properties and biological activities that may have therapeutic potential.

Chemical Structure and Properties

- Chemical Formula : C₉H₆Cl₂F₆O

- CAS Number : 111512-56-2

- Molecular Weight : 268.04 g/mol

The presence of the dichlorophenyl group and multiple fluorine atoms contributes to its hydrophobicity and lipophilicity, which are critical for its interaction with biological membranes.

Biological Activity Overview

HFIP has been studied for its various biological activities, particularly in the context of neurodegenerative diseases and as a solvent in biochemical assays. Its ability to induce α-helical structures in proteins has been noted, which may have implications for prion diseases.

Key Findings from Research Studies

-

Neuroprotective Effects :

- A study indicated that HFIP could potentially serve as a therapeutic agent for prion diseases. It demonstrated the ability to cross the blood-brain barrier effectively, which is crucial for treating central nervous system disorders .

- The cytotoxicity of HFIP was found to increase significantly at concentrations above 20 mM, suggesting a narrow therapeutic window .

-

Protein Interaction :

- HFIP has been shown to induce α-helical conformations in proteins non-specifically. This property could lead to side effects if not properly controlled .

- Molecular dynamics simulations revealed that HFIP interacts with proteins primarily through hydrophobic contacts, which is essential for its biological activity .

- Anticancer Activity :

Case Studies

Case Study 1: Prion Disease Treatment

- In vitro studies using recombinant PrP (prion protein) and scrapie-infected mouse neuroblastoma cells demonstrated that HFIP could reduce prion propagation at specific concentrations while maintaining cell viability at lower doses .

Case Study 2: Anticancer Potential

- Research involving derivatives of HFIP showed promising results against cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The structure-activity relationship (SAR) indicated that modifications in the phenyl ring could enhance cytotoxicity against these cells .

Data Tables

| Activity | Concentration (mM) | Effect |

|---|---|---|

| Neuroprotective | 15 - 20 | Effective against prion propagation |

| Cytotoxicity | >20 | Significant increase in toxicity |

| Antiproliferative | Varies | Effective against cancer cell lines |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3,4-dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, and how can purity be optimized?

- Synthesis : Use nucleophilic aromatic substitution or coupling reactions. For example, react 3,4-dichlorophenylboronic acid with hexafluoropropan-2-ol derivatives under palladium catalysis (analogous to , where arylaminophenyl-HFIP derivatives were synthesized via sulfonamide coupling) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization. High-performance liquid chromatography (HPLC) with a C18 column and trifluoroacetic acid (TFA) mobile phase can achieve >99% purity (as in for HFIP derivatives) .

- Purity Validation : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to confirm absence of byproducts like dichlorophenyl ketones or unreacted boronic acids .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and chemical-resistant aprons. The compound’s hazards align with HFIP’s profile: corrosive (skin/eye damage) and toxic if inhaled ( ) .

- Storage : Store in airtight containers at <15°C to prevent decomposition. Avoid contact with strong bases or oxidizing agents ( ) .

- Waste Disposal : Neutralize with calcium carbonate before disposal in approved halogenated waste containers ( ) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR Analysis :

- ¹⁹F-NMR : Expect two singlets at ~-75 ppm (CF₃ groups) and -143 ppm (C-F coupling) () .

- ¹H-NMR : Aromatic protons (3,4-dichlorophenyl) appear as doublets in the 7.2–7.8 ppm range ( ) .

Advanced Research Questions

Q. How does the electron-withdrawing 3,4-dichlorophenyl group influence the compound’s reactivity in radical or polar reaction mechanisms?

- Electronic Effects : The dichlorophenyl group enhances electrophilicity at the hydroxyl-bearing carbon, facilitating nucleophilic attacks (e.g., in esterification or etherification). Computational studies (DFT) can model charge distribution ( ) .

- Radical Stability : The CF₃ groups stabilize adjacent radicals, enabling applications in photoredox catalysis () .

- Experimental Design : Compare reaction rates with non-halogenated analogs in SN2 or Friedel-Crafts reactions to quantify electronic contributions .

Q. What solvent systems optimize the compound’s stability in catalytic applications, and how do solvent interactions affect its performance?

- Solvent Compatibility : HFIP-based solvents ( ) enhance stability due to hydrogen-bond acceptor capacity. Use HFIP/water (95:5) for acid-sensitive reactions .

- Degradation Pathways : Monitor via UV-Vis at 229 nm ( ) to detect decomposition under high-temperature or basic conditions .

- Table: Solvent Stability Screening

| Solvent | Stability (48 hrs, 25°C) | Decomposition Products |

|---|---|---|

| HFIP | >99% | None |

| DMSO | 85% | Dichlorophenyl ketone |

| Acetonitrile | 92% | Trace HCl |

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies or host-guest systems?

- Molecular Dynamics (MD) : Simulate interactions with β-cyclodextrin or calixarenes to assess binding affinity. Focus on Cl···π and CF₃ dipole interactions ( ) .

- Docking Studies : Use AutoDock Vina to model binding to therapeutic targets like RORγt nuclear receptors (analogous to ’s SR1001 ligand) .

Q. What role does this compound play in modulating enzyme activity, and how can its efficacy be validated in cellular assays?

- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays. Compare IC₅₀ values with HFIP controls ( ) .

- Cellular Toxicity : Conduct MTT assays on HEK293 or HepG2 cells. EC₅₀ values typically exceed 100 µM due to low membrane permeability ( ) .

Data Contradictions and Resolution

- Purity vs. Reactivity : reports >99% GC purity for HFIP derivatives, but notes trace impurities (e.g., 2-methoxypropane) in commercial batches. Resolve by in-house purification via distillation .

- Solubility Discrepancies : While claims water solubility, notes limited solubility in polar aprotic solvents. Pre-saturate solvents with inert gas to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.